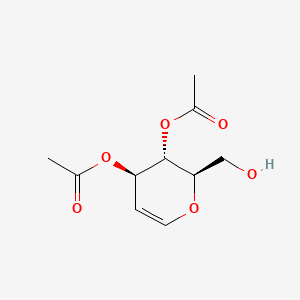

3,4-Di-o-acetyl-d-glucal

CAS No.: 82295-98-5

Cat. No.: VC6913439

Molecular Formula: C10H14O6

Molecular Weight: 230.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82295-98-5 |

|---|---|

| Molecular Formula | C10H14O6 |

| Molecular Weight | 230.216 |

| IUPAC Name | [(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate |

| Standard InChI | InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1 |

| Standard InChI Key | LBVCUTFITQDWSU-BBBLOLIVSA-N |

| SMILES | CC(=O)OC1C=COC(C1OC(=O)C)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3,4-Di-O-acetyl-D-glucal (CAS 82295-98-5) is systematically named [(2S,3S,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate . Its molecular formula is C₁₀H₁₄O₅, with a molecular weight of 214.21 g/mol . The compound belongs to the class of dicarboxylic acid O-substituted derivatives and is structurally defined by a 1,5-anhydro-2,6-dideoxy-L-glucal backbone with acetyl groups at positions 3 and 4. Key synonyms include 3,4-Di-O-acetyl-L-rhamnal and (2S,3S,4S)-2-methyl-3,4-dihydro-2H-pyran-3,4-diyl diacetate .

Stereochemical Configuration

The stereochemistry of 3,4-Di-O-acetyl-D-glucal is critical to its reactivity. The molecule adopts a pyranose ring conformation with S-configuration at C-2, C-3, and C-4 . The 1,2-unsaturation (a glycal moiety) introduces planarity between C-1 and C-2, facilitating conjugate addition reactions. The acetyl groups at C-3 and C-4 are equatorial, minimizing steric strain and enabling selective deprotection or migration under specific conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 214.21 g/mol | |

| XLogP3-AA | 0.7 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 4 | |

| Exact Mass | 214.08412354 Da |

Synthesis and Regioselective Modifications

Enzymatic Deprotection and Acyl Migration

A landmark patent (WO2008081270A2) describes a two-step enzymatic-chemical synthesis of 3,6-di-O-acetyl-D-glycals from 3,4,6-tri-O-acetyl-D-glycals . In the first step, immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the C-6 acetyl group in a pH 3–5 phosphate buffer, yielding 3,4-di-O-acetyl-D-glucal in >95% yield . The second step involves pH-controlled acyl migration (8.6–8.8) to relocate the C-4 acetyl group to C-6, producing 3,6-di-O-acetyl-D-glucal with 80–95% efficiency . This method avoids traditional protection-deprotection sequences, enhancing sustainability and scalability.

Structural Insights from Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of acetyl migration. In 3,4-di-O-acetyl-D-glucal, the C-3 and C-4 acetyl protons resonate at δ 2.05–2.10 ppm (¹H NMR), while the 1,2-unsaturated system shows characteristic signals at δ 5.80 ppm (H-1) and δ 4.70 ppm (H-2) . Following migration to 3,6-di-O-acetyl-D-glucal, the C-6 acetyl group appears at δ 2.15 ppm, and the C-4 hydroxyl proton is observed at δ 2.50 ppm (D₂O exchangeable) .

Applications in Carbohydrate Chemistry

Oligosaccharide and C-Glycoside Synthesis

3,4-Di-O-acetyl-D-glucal is a precursor for C-glycosides and rare sugars, which are pivotal in drug discovery. The glycal’s 1,2-unsaturation allows for Ferrier rearrangements, enabling the construction of C-linked disaccharides . For example, Danishefsky’s work demonstrated its use in synthesizing tumor-associated carbohydrate antigens via Pd-catalyzed glycosylation .

Combinatorial Libraries

The compound’s orthogonal protecting groups facilitate rapid diversification. Izumi et al. exploited 3,4-di-O-acetyl-D-glucal to generate oligosaccharide libraries through iterative glycosylation and deprotection steps, accelerating the discovery of glycomimetic drugs .

Industrial and Research Implications

The enzymatic synthesis route outlined in WO2008081270A2 represents a paradigm shift in glycal functionalization, offering >90% regioselectivity without toxic catalysts . This methodology aligns with green chemistry principles, reducing waste and energy consumption compared to traditional acylations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume